molecular formula C27H38O11 B3152196 beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl CAS No. 7301-54-4

beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl

Cat. No.: B3152196
CAS No.: 7301-54-4
M. Wt: 538.6 g/mol
InChI Key: SXDBDFVHISOKJP-YXSMBZLISA-N
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Description

Beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl is a useful research compound. Its molecular formula is C27H38O11 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 538.24141202 g/mol and the complexity rating of the compound is 1020. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7301-54-4

Molecular Formula

C27H38O11

Molecular Weight

538.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H38O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h9,14-16,18-22,24,29,31-33,36H,3-8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1

InChI Key

SXDBDFVHISOKJP-YXSMBZLISA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C(C(C(C(C=O)O)O)O)O)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O

Origin of Product

United States

Mechanism of Action

Pharmacokinetics

The metabolism of cortisol-21-glucosiduronate has been studied in humans. Urinary excretion was about 65% in subjects, with cortisol glucosiduronate as the principal metabolite. This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Action Environment

The action of cortisol-21-glucosiduronate is influenced by various environmental factors. For instance, exposure to environmental or biological stressors stimulates the release of corticotropin-releasing hormone (CRH), which in turn stimulates the secretion of adrenocorticotropic hormone (ACTH). ACTH then stimulates the synthesis of glucocorticoids. Therefore, the compound’s action, efficacy, and stability are significantly influenced by the individual’s stress levels and overall physiological state.

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of Cortisol-21-glucosiduronate over time in laboratory settings have been observed. Urinary excretion was about 65% in both subjects, with Cortisol-21-glucosiduronate as the principal metabolite. This suggests the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Cortisol-21-glucosiduronate is involved in various metabolic pathways. The metabolism of Cortisol-21-glucosiduronate has been studied, indicating that it plays a role in the metabolism of cortisol.

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